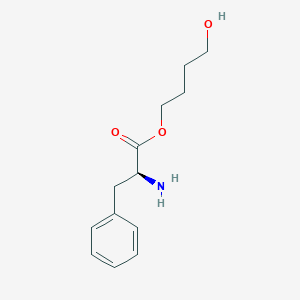
Phenylalanine 4-hydroxybutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanine 4-hydroxybutyl ester, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1. Synthesis of Chiral Compounds
Phenylalanine esters, including 4-hydroxybutyl ester, are crucial in synthesizing chiral compounds. A study demonstrated the use of a modified catalyst for the hydrogenation of L-phenylalanine methyl ester to produce chiral L-phenylalaninol with high yield and without racemization. This process is significant for developing pharmaceuticals that require specific stereochemistry for efficacy .
1.2. N-Alkylation Reactions
Phenylalanine esters have been utilized in direct N-alkylation reactions, which are essential for synthesizing various bioactive compounds. Research indicated that phenylalanine pentyl ester underwent selective N-alkylation under specific conditions, yielding high selectivity and retention of enantiomeric excess (ee). This method allows for the functionalization of amino acid esters to create more complex molecules .
Radiopharmaceuticals
2.1. Brain Tumor Imaging
Recent studies have focused on developing fluoroethyl phenylalanine analogues as potential positron emission tomography (PET) tracers for brain tumor imaging. These analogues are assessed for their affinity to transporters like LAT1, which is critical for effective imaging and diagnosis of neuro-oncological conditions . The synthesis and evaluation of these compounds highlight their potential as diagnostic tools.
Biochemical Applications
3.1. Enzyme Catalysis
Phenylalanine derivatives have been investigated for their roles in enzyme-catalyzed reactions. For instance, the synthesis of chiral amines from ketones using ω-transaminases has been explored, showcasing the utility of phenylalanine esters in biocatalysis . This application is pivotal in producing fine chemicals and pharmaceuticals.
Material Science
4.1. Polymer Synthesis
The incorporation of phenylalanine derivatives into polymer matrices has been studied for creating bio-compatible materials. The esterification process allows for modifying polymer properties, enhancing their applicability in biomedical devices and drug delivery systems .
Case Studies
Propiedades
Número CAS |
136680-70-1 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
4-hydroxybutyl (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C13H19NO3/c14-12(10-11-6-2-1-3-7-11)13(16)17-9-5-4-8-15/h1-3,6-7,12,15H,4-5,8-10,14H2/t12-/m0/s1 |
Clave InChI |
RPIZQTCVTPOZFI-LBPRGKRZSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)OCCCCO)N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)OCCCCO)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)OCCCCO)N |
Key on ui other cas no. |
136680-70-1 |
Sinónimos |
Phe-HBE phenylalanine 4-hydroxybutyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















